

Distinguishing Ortetamine from its Positional Isomers: A Comparative Guide for Analytical Scientists

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Compound of Interest

Compound Name: Ortetamine, (S)-

Cat. No.: B12682682

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For researchers, scientists, and drug development professionals, the accurate identification of pharmaceutical compounds and their related isomers is paramount. This guide provides a comparative analysis of analytical techniques for distinguishing ortetamine (2-methylamphetamine) from its positional isomers, metortetamine (3-methylamphetamine) and para-ortetamine (4-methylamphetamine). The structural similarity of these compounds presents a significant challenge in forensic and clinical settings, necessitating robust analytical methodologies for their unambiguous identification.

Ortetamine and its positional isomers share the same molecular weight and elemental composition, leading to nearly identical mass spectra under standard electron ionization. This renders mass spectrometry (MS) alone insufficient for their differentiation. However, a combination of chromatographic and spectroscopic techniques can effectively resolve and identify these closely related substances. This guide details the experimental protocols and comparative data for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The following tables summarize the key analytical data for the differentiation of ortetamine and its positional isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Gas chromatography is a powerful technique for separating the positional isomers of methylamphetamine.[1] While their mass spectra are virtually identical, their retention times differ under specific chromatographic conditions, allowing for their individual identification.[1][2]

Compound	Retention Time (min)	Major Mass Fragments (m/z)
Ortetamine (2-methylamphetamine)	Data not available in a directly comparable format	134, 119, 91, 44
Metortetamine (3-methylamphetamine)	Data not available in a directly comparable format	134, 119, 91, 44
Para-ortetamine (4-methylamphetamine)	4.017	134, 119, 91, 44

Note: The mass spectra of the three isomers are reported to be virtually identical.[1][2] The primary means of differentiation by GC-MS is through their chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed structural information, enabling the clear differentiation of positional isomers based on the chemical shifts and splitting patterns of the protons and carbon atoms in the aromatic ring.

¹H NMR Spectral Data (Predicted)

Proton	Ortetamine (2-MA)	Metortetamine (3-MA)	Para-ortetamine (4-MA)
Aromatic-H	Multiplet	Multiplet	Two doublets (AA'BB' system)
CH ₂	Doublet of doublets	Doublet of doublets	Doublet of doublets
CH	Multiplet	Multiplet	Multiplet
Ar-CH ₃	Singlet	Singlet	Singlet
CH-CH ₃	Doublet	Doublet	Doublet
NH ₂	Singlet (broad)	Singlet (broad)	Singlet (broad)

¹³C NMR Spectral Data (Predicted)

Carbon	Ortetamine (2-MA)	Metortetamine (3-MA)	Para-ortetamine (4-MA)
Aromatic C (quaternary, C-Ar)	~136 ppm	~138 ppm	~135 ppm
Aromatic C (quaternary, C-CH ₂)	~138 ppm	~141 ppm	~138 ppm
Aromatic CH	4 signals	4 signals	2 signals
CH ₂	~45 ppm	~45 ppm	~45 ppm
CH	~50 ppm	~50 ppm	~50 ppm
Ar-CH ₃	~19 ppm	~21 ppm	~21 ppm
CH-CH ₃	~23 ppm	~23 ppm	~23 ppm

Note: The predicted NMR data is based on established principles of NMR spectroscopy. The exact chemical shifts will vary depending on the solvent and other experimental conditions.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a method used for the analysis of 4-methylamphetamine.

- Instrumentation: Agilent gas chromatograph coupled with a mass selective detector.
- Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 μ m.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 280°C.
- Oven Temperature Program: Initial temperature of 100°C held for 1.0 min, then ramped to 300°C at a rate of 12°C/min, and held at the final temperature for 9.0 min.
- Injection Mode: Split injection with a split ratio of 20:1.
- Mass Spectrometer Parameters:
 - MSD Transfer Line Temperature: 280°C.
 - MS Source Temperature: 230°C.
 - MS Quadrupole Temperature: 150°C.
 - Mass Scan Range: 30-550 amu.
 - Acquisition Mode: Scan.

Derivatization: Acetyl derivatization can be employed to enhance the chromatographic separation and potentially introduce subtle differences in the mass spectra of the isomers.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

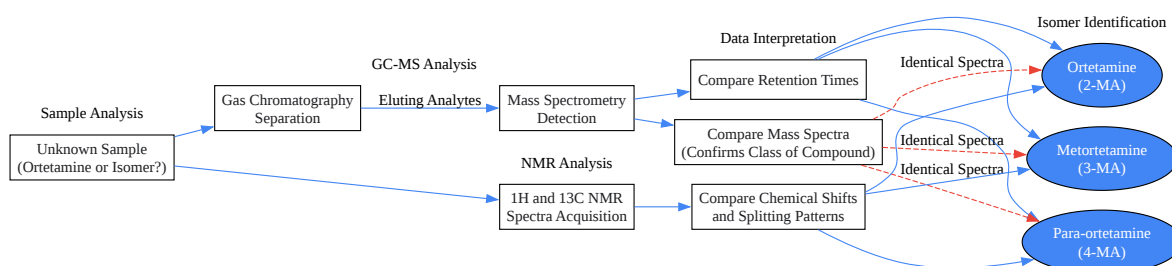
A general protocol for acquiring ^1H and ^{13}C NMR spectra is provided below.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or deuterium oxide).
- ¹H NMR Acquisition:
 - A standard pulse sequence (e.g., zg30) is used.
 - The spectral width should be sufficient to cover all proton signals (typically 0-12 ppm).
 - An appropriate number of scans are acquired to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used.
 - The spectral width should encompass all carbon signals (typically 0-160 ppm).
 - A larger number of scans will be required compared to ¹H NMR to obtain a satisfactory spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the differentiation of ortetamine and its positional isomers.



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Caption: Workflow for differentiating ortetamine and its isomers.

Conclusion

The differentiation of ortetamine from its positional isomers, metortetamine and para-ortetamine, requires a multi-technique approach. While mass spectrometry is useful for confirming the general class of the compound, it cannot distinguish between these isomers due to their identical fragmentation patterns. Gas chromatography provides the necessary separation, with each isomer exhibiting a unique retention time. For unambiguous structural elucidation, Nuclear Magnetic Resonance spectroscopy is the definitive technique, as the distinct substitution patterns on the aromatic ring of each isomer result in unique ¹H and ¹³C NMR spectra. By employing the detailed experimental protocols and comparative data presented in this guide, researchers can confidently distinguish between these challenging positional isomers.

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